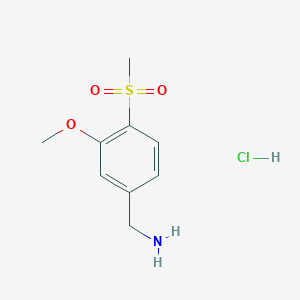
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a thiophene ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the 4-fluorophenyl thioether.
Introduction of the Acetamide Group: The next step involves the reaction of the fluorophenyl thioether with chloroacetyl chloride in the presence of a base to introduce the acetamide group.
Coupling with the Thiophene Derivative: The final step involves coupling the intermediate with a thiophene derivative, such as 3-methylthiophene, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the thioether linkage can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the fluorophenyl or thiophene moieties.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
- 2-((4-bromophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
Uniqueness
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S2/c1-10-6-7-20-15(10)13(18)8-17-14(19)9-21-12-4-2-11(16)3-5-12/h2-7,13,18H,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDHRCKOHYSKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2572117.png)


![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2572123.png)

![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)


![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2572131.png)

![2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide](/img/structure/B2572133.png)
![8-oxa-2-azaspiro[4.5]decane;oxalic acid](/img/structure/B2572134.png)
![N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide](/img/structure/B2572137.png)
![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)
